molecular formula C17H21NO2 B10756016 Nisoxetine CAS No. 57226-61-6

Nisoxetine

Cat. No.: B10756016
CAS No.: 57226-61-6
M. Wt: 271.35 g/mol
InChI Key: ITJNARMNRKSWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Nisoxetine can be synthesized through various synthetic routes. One common method involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with N-methylbenzylamine to yield this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane .

Chemical Reactions Analysis

Nisoxetine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents include sodium iodide in acetone.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

CAS No.

57226-61-6

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NO2/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2/h3-11,15,18H,12-13H2,1-2H3

InChI Key

ITJNARMNRKSWTA-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.